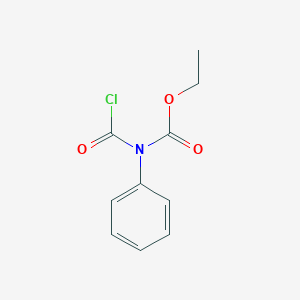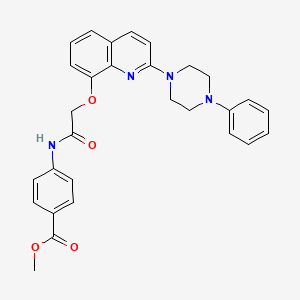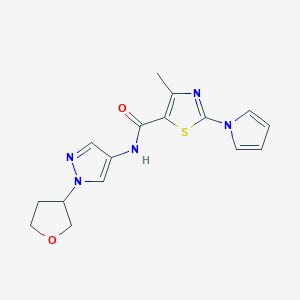
4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
- Compounds similar to the one have been used in the synthesis of various heterocyclic structures. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using related compounds, leading to the production of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial Activity
- Certain derivatives of the compound have been studied for their antibacterial activity. For instance, tetracyclic pyridone carboxylic acids with a thiazolidine ring, similar to the queried compound, demonstrated inhibitory activity against DNA gyrase from Escherichia coli and showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria (Jinbo et al., 1993).
Synthesis of Novel Compounds
- The compound has been involved in the synthesis of novel thiazolo[5,4-d]pyrimidines and related structures. This demonstrates its utility in the creation of new chemical entities with potential pharmaceutical applications (Chattopadhyay et al., 2010).
Anti-Inflammatory Activity
- Some derivatives containing pyrazole and pyrrole nucleus, related to the compound , have shown significant anti-inflammatory activity. This highlights its potential application in the development of anti-inflammatory drugs (Maddila, Gorle, Sampath, & Lavanya, 2016).
Design of DNA Binding Polyamides
- Variants of the compound have been used in the design and synthesis of new thiazolated cross-linked DNA binding polyamides. These compounds were analyzed for their gyrase inhibition properties, indicating their potential in targeted pharmaceutical therapies (Sharma, Tandon, & Lown, 2002).
Antimycobacterial Activity
- Derivatives of the compound have been synthesized and tested against Mycobacterium tuberculosis, demonstrating its relevance in the development of treatments for infectious diseases (Gezginci, Martin, & Franzblau, 1998).
properties
IUPAC Name |
4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11-14(24-16(18-11)20-5-2-3-6-20)15(22)19-12-8-17-21(9-12)13-4-7-23-10-13/h2-3,5-6,8-9,13H,4,7,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLMSVRJWAUKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CN(N=C3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)
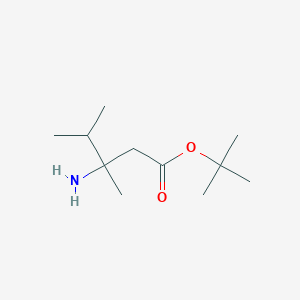
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
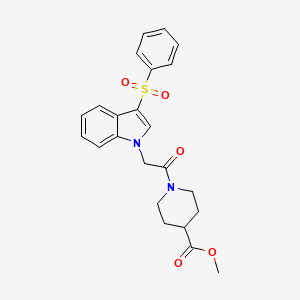
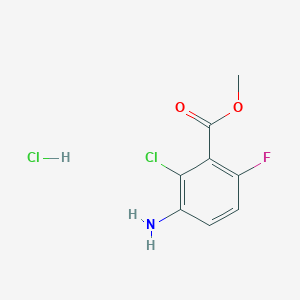
![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2926613.png)
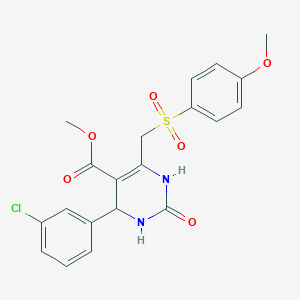

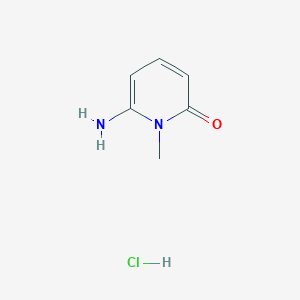
![N-(1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2926620.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)
